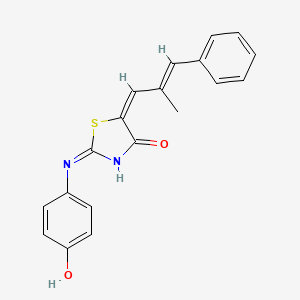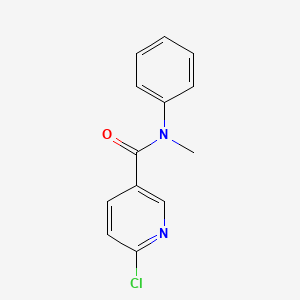
N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a thiophene ring, a pyridine ring, and a furan ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The exact interaction of this compound with its targets would depend on the specific nature of the target and the environment in which the interaction occurs.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its adme properties .
Result of Action
Compounds with similar structures have been known to induce various cellular responses
Action Environment
The action, efficacy, and stability of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have shown a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have shown promising cytotoxic effects against human breast cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have shown to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have shown to interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
Similar compounds have shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyridine and furan rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring are known for their roles in medicinal chemistry.
Furan derivatives: These compounds are used in various chemical and biological applications.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-2-5-19-9-12)17-8-11-1-4-16-14(7-11)13-3-6-20-10-13/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDBYJAMUSCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2Z)-5,7-dimethyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2458916.png)

![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one hydrochloride](/img/structure/B2458921.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)

![3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2458926.png)
![N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE](/img/structure/B2458929.png)
